Cas no 511-01-3 (2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)-)

2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- structure
511-01-3 structure
Produktname:2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)-
CAS-Nr.:511-01-3
MF:C30H50O2
MW:442.716809749603
CID:370471
PubChem ID:11453544

2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • α-Onocerol
    • 5-[2-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol
    • ALPHA-ONOCERIN
    • alpha-Onocerol
    • α-Onocerin
    • α-Onocerinneat
    • 1'-hydroxy-MDZ
    • 1-Hydroxymethylmidazolam
    • 1'-Hydroxymidazolam
    • 1-OH-midazolam
    • Onocerin
    • (+)-Onocerin
    • [ "" ]
    • Alpha-onocerin chloroform hemisolvate
    • C21734
    • (+)-alpha-onocerin
    • 8,14-secogammacera-8(26),14(27)-diene-3beta,21alpha-diol
    • AKOS040761341
    • GESZMTVZGWZBPW-IHIDZKKCSA-
    • CHEBI:138303
    • InChI=1/C30H50O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h21-26,31-32H,1-2,9-18H2,3-8H3/t21-,22-,23-,24-,25-,26-,29+,30+/m0/s1
    • (2S,4aR,5S,8aR)-5-[2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol
    • (3beta,21alpha)-8,14-Secogammacera-8(26),14(27)-diene-3,21-diol
    • (+)-Onocerin; -Onocerin
    • FS-9945
    • NS00042974
    • 511-01-3
    • (2S,4aR,5S,8aR)-5-{2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl]ethyl}-1,1,4a-trimethyl-6-methylenedecahydronaphthalen-2-ol
    • EINECS 208-118-6
    • Alpha-onocerin, primary pharmaceutical reference standard
    • DTXSID10965373
    • 5,5'-(Ethane-1,2-diyl)bis(1,1,4a-trimethyl-6-methylidenedecahydronaphthalen-2-ol)
    • AKOS032948455
    • a-Onocerol
    • (2S,4AR,5S,8AR)-5-{2-[(1S,4AR,6S,8AR)-6-HYDROXY-5,5,8A-TRIMETHYL-2-METHYLIDENE-HEXAHYDRO-1H-NAPHTHALEN-1-YL]ETHYL}-1,1,4A-TRIMETHYL-6-METHYLIDENE-HEXAHYDRO-2H-NAPHTHALEN-2-OL
    • 2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)-
    • Inchi: InChI=1S/C30H50O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h21-26,31-32H,1-2,9-18H2,3-8H3/t21-,22-,23-,24-,25-,26-,29+,30+/m0/s1
    • InChI-Schlüssel: GESZMTVZGWZBPW-IHIDZKKCSA-N
    • Lächelt: C=C1CC[C@H]2C(C)(C)[C@H](CC[C@]2(C)[C@H]1CC[C@H]3C(=C)CC[C@H]4C(C)(C)[C@H](CC[C@]34C)O)O

Berechnete Eigenschaften

  • Genaue Masse: 442.38100
  • Monoisotopenmasse: 442.381080833g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 32
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 699
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 8
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.4
  • Topologische Polaroberfläche: 40.5Ų

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.0±0.1 g/cm3
  • Siedepunkt: 524.3±50.0 °C at 760 mmHg
  • Flammpunkt: 210.3±24.7 °C
  • PSA: 40.46000
  • LogP: 7.30580
  • Dampfdruck: 0.0±3.1 mmHg at 25°C

2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- Sicherheitsinformationen

2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83528-5MG
511-01-3
5MG
¥3907.88 2023-01-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3389-1 mg
alpha-Onocerol
511-01-3
1mg
¥1635.00 2022-04-26
TargetMol Chemicals
TN3389-5 mg
alpha-Onocerol
511-01-3 98%
5mg
¥ 2,140 2023-07-10
TargetMol Chemicals
TN3389-1 mL * 10 mM (in DMSO)
alpha-Onocerol
511-01-3 98%
1 mL * 10 mM (in DMSO)
¥ 2240 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O29070-5mg
5-[2-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol
511-01-3
5mg
¥3200.0 2021-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83528-5MG
α-Onocerin
511-01-3
5mg
¥4403.23 2024-12-24
ChemFaces
CFN98814-10mg
alpha-Onocerol
511-01-3 >=98%
10mg
$318 2023-09-19
PhytoLab
83528-50mg
α-Onocerin
511-01-3 ≥ 95.0 %
50mg
€1381.5 2023-10-25
PhytoLab
83528-500mg
α-Onocerin
511-01-3 ≥ 95.0 %
500mg
€12280 2023-10-25
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
05800590-10MG
Alpha-onocerin
511-01-3 primary reference standard
10MG
¥5216.93 2022-02-23

2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:511-01-3)alpha-Onocerol
TB00920
Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung